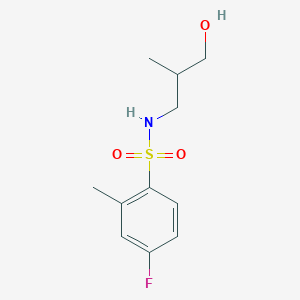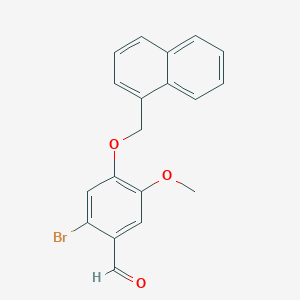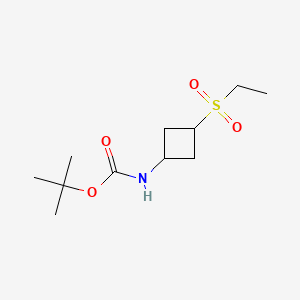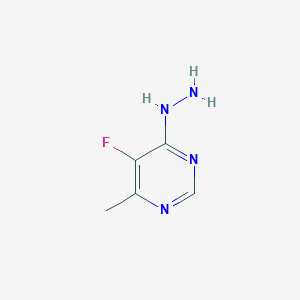
5-Fluoro-4-hydrazinyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is a fluorinated pyrimidine compound with a molecular weight of 142.1 g/mol . Pyrimidines are important electron-rich aromatic heterocycles and are critical components of DNA and RNA . Due to their synthetic accessibility and structural diversity, pyrimidines have found widespread therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.
Industrial Production Methods
the compound is available for pharmaceutical testing and high-quality reference standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
5-Fluoro-4-hydrazinyl-6-methylpyrimidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
4-Hydrazinyl-6-methylpyrimidine: Similar structure but lacks the fluorine atom, resulting in different reactivity and selectivity.
Uniqueness
5-Fluoro-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the fluorine atom and the hydrazinyl group. This combination enhances its reactivity and selectivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H7FN4 |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
(5-fluoro-6-methylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) |
Clave InChI |
LNHBEAHDCODLBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)
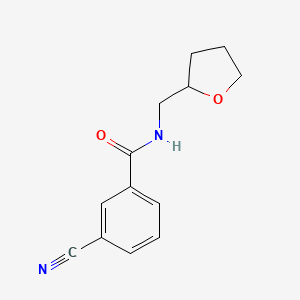

methanone](/img/structure/B14913997.png)
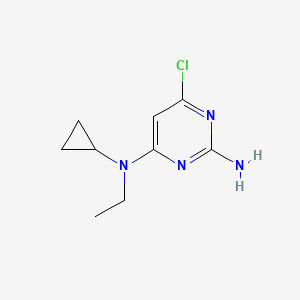
![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)
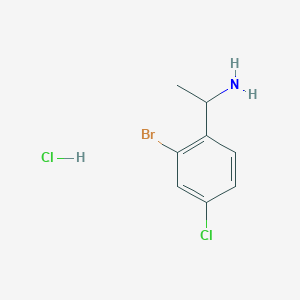
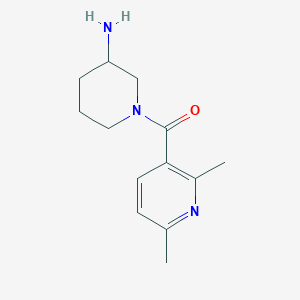
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)
